What is the chemical structure of Tagetitoxin
What is the chemical structure of Tagetitoxin
An In-depth Technical Guide to the Chemical Structure of Tagetitoxin
This guide provides a comprehensive overview of the chemical structure of Tagetitoxin, a phytotoxin produced by the bacterium Pseudomonas syringae pv. tagetis. The structure of this complex natural product has been a long-standing puzzle, with multiple revisions over the years. Its final, correct structure was unambiguously confirmed through total synthesis. This document is intended for researchers, scientists, and drug development professionals interested in the chemistry and biology of Tagetitoxin.
Core Chemical Structure and Properties
Tagetitoxin is a densely functionalized molecule featuring a unique oxathiabicyclo[3.3.1]nonane ring system.[1] The structure is characterized by the presence of six contiguous asymmetric centers and multiple polar functional groups, including an acetate, a phosphate, an amide, a carboxylic acid, and an amine group, which contribute to its complex stereochemistry and biological activity.[1]
The determination of its absolute configuration was a significant challenge, ultimately resolved by the total synthesis of both enantiomers, (+)-tagetitoxin and (−)-tagetitoxin. A direct RNA polymerase inhibition assay revealed that only the (+)-enantiomer exhibits biological activity, confirming that natural Tagetitoxin is (+)-tagetitoxin.[2]
Chemical Identifiers
| Identifier | Value |
| Chemical Formula | C₁₁H₁₇N₂O₁₁PS[3] |
| Molar Mass | 416.29 g·mol⁻¹[3] |
| SMILES String | O=C(N)[C@]1(O)SC[C@@]2(O[C@@H]1--INVALID-LINK--C)--INVALID-LINK--[C@H]2OP(=O)(O)O)C(=O)O[3] |
| CAS Number | 87913-21-1[3] |
Structural Elucidation: A Historical Perspective
The structural elucidation of Tagetitoxin has been a complex journey marked by several revisions:
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Initial Proposal (1983): The first proposed structure featured an eight-membered thiocane heterocycle.[4][5]
-
First Revision (1989): Based on new NMR and mass spectrometry data, the structure was revised to a bicyclic 9-oxa-3-thiabicyclo[3.3.1]nonane ring system.[4][5][6] However, the absolute configuration remained unknown.[3]
-
Further Revisions (2005, 2015): A 2005 study presented a crystal structure of RNA polymerase with bound Tagetitoxin, but the toxin's structure was not independently verified.[6] In 2015, a new structure was proposed based on extensive 2D NMR and mass spectrometry data, challenging the previously accepted bicyclic model.[3][7][8]
-
Confirmation by Total Synthesis (2020): The definitive structure of Tagetitoxin was finally confirmed through a 15-step total synthesis by the Baran group.[1][2][4] This work also established the absolute configuration of the natural product.[1][2]
Experimental Protocols for Structural Determination
The definitive structure of Tagetitoxin was established through a combination of modern spectroscopic techniques and, crucially, total chemical synthesis.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS):
-
Objective: To determine the connectivity and relative stereochemistry of the molecule.
-
Methodology: High-resolution 1D (¹H) and 2D NMR experiments (such as HMBC) were performed on purified samples of Tagetitoxin.[6][7][8] The sample purity was critical, as the compound was found to decompose in aqueous solutions over time, which may have led to confusing data in earlier studies.[8] Fast Atom Bombardment (FAB) mass spectrometry was used to determine the molecular formula as C₁₁H₁₇N₂O₁₁PS.[5][6]
-
Key Findings: Detailed analysis of ¹H-¹³C HMBC correlations and long-range JCH couplings led to the proposal of the correct trans-6,5 bicyclic structure, which differed from earlier proposals.[4][6]
Total Synthesis
-
Objective: To unambiguously confirm the proposed chemical structure and determine the absolute configuration of the natural product.
-
Methodology: A 15-step total synthesis was developed, starting from the renewable material furfural.[1][2] Key steps included:
-
A Mannich addition and oxidative rearrangement to form the cyclopentane ring.[2]
-
A thio-[9][9] rearrangement to stereoselectively install the C–S bond.[2]
-
A bromocyclization reaction to form the 1,4-oxathiane heterocycle.[2][4]
-
Installation of the phosphate group using chiral P(V) reagents, which allowed for the separation of diastereomers and access to both enantiomers of Tagetitoxin.[1][2]
-
-
Outcome: The synthesis successfully produced both (+)- and (−)-Tagetitoxin, confirming the proposed connectivity.[2]
Bioassay for Absolute Configuration Assignment
-
Objective: To determine which enantiomer corresponds to the naturally occurring, biologically active form of Tagetitoxin.
-
Methodology: A direct RNA polymerase (RNAP) inhibition assay was performed using the synthesized enantiomers.[2] The activity of each enantiomer in inhibiting the transcription process catalyzed by RNAP was measured.
-
Result: Only (+)-Tagetitoxin demonstrated inhibitory activity against RNA polymerase.[2] This result allowed for the definitive assignment of the absolute configuration of the natural product.[1][2]
Mechanism of Action: Inhibition of RNA Polymerase
Tagetitoxin is a potent inhibitor of bacterial and chloroplast RNA polymerases, and it is also the only known natural product that selectively inhibits eukaryotic RNA polymerase III.[10][11][12] It does not compete directly with nucleotide substrates.[10] Instead, it binds to a site within the secondary channel of the RNA polymerase enzyme.[9][10]
The binding of Tagetitoxin stabilizes the "trigger loop," a flexible and critical element of the enzyme, in an inactive conformation.[9] This action traps the transcription elongation complex in a pre-translocated state, thereby slowing down the addition of subsequent nucleotides and inhibiting RNA synthesis.[9][13]
Caption: Mechanism of RNA Polymerase inhibition by Tagetitoxin.
Experimental Workflow for Structural Confirmation
The logical workflow to arrive at the definitive structure of Tagetitoxin involved a multi-stage process integrating spectroscopy, synthesis, and bioassays.
Caption: Workflow for the structural elucidation of Tagetitoxin.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Total Synthesis of Tagetitoxin - ChemistryViews [chemistryviews.org]
- 3. Tagetitoxin - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. The structure of tagetitoxin - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. blogs.rsc.org [blogs.rsc.org]
- 9. Tagetitoxin Inhibits RNA Polymerase through Trapping of the Trigger Loop - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural basis for transcription inhibition by tagetitoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Studies towards the total synthesis of Tagetitoxin - UCL Discovery [discovery.ucl.ac.uk]
- 12. Tagetitoxin inhibits RNA synthesis directed by RNA polymerases from chloroplasts and Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Tagetitoxin inhibits transcription by stabilizing pre-translocated state of the elongation complex - PMC [pmc.ncbi.nlm.nih.gov]
